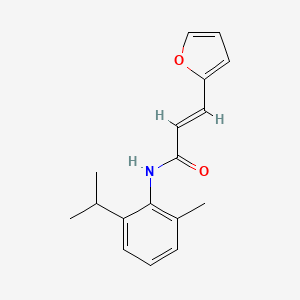
3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FIAA and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FIAA is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or receptors in the body. For example, FIAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, FIAA may have anti-inflammatory effects.
Biochemical and Physiological Effects:
FIAA has been found to have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIAA has also been found to have anti-inflammatory effects, as mentioned above. In addition, FIAA has been shown to have antiviral activity against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FIAA in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a suitable starting material for the synthesis of novel compounds. However, one of the limitations of FIAA is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of FIAA. One potential direction is the synthesis of novel analogs with improved pharmacological properties. For example, analogs with increased solubility or selectivity for specific targets may be developed. Another direction is the study of the mechanism of action of FIAA and its analogs. By understanding how these compounds exert their effects, new therapeutic targets may be identified. Finally, the potential use of FIAA and its analogs in the treatment of various diseases, such as cancer and viral infections, should be further explored.
Métodos De Síntesis
The synthesis of FIAA involves the reaction of 2-isopropyl-6-methylaniline with furfurylamine and acryloyl chloride. The reaction takes place in the presence of a base catalyst, such as triethylamine, and yields FIAA as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
FIAA has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary research applications of FIAA is its use as a starting material for the synthesis of novel compounds with potential therapeutic properties. FIAA has been used as a precursor for the synthesis of various analogs that have been found to exhibit anticancer, anti-inflammatory, and antiviral activities.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(2)15-8-4-6-13(3)17(15)18-16(19)10-9-14-7-5-11-20-14/h4-12H,1-3H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFMYWZFONASAS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

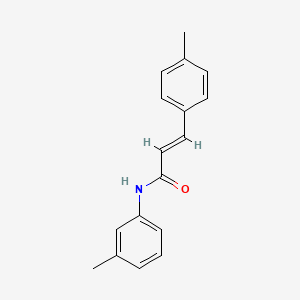
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-phenyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5716328.png)
![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)
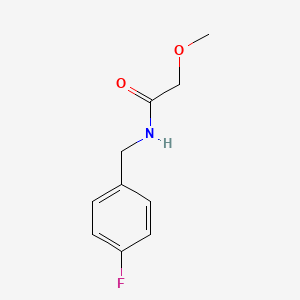
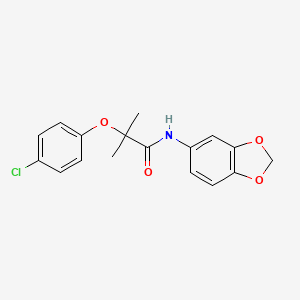

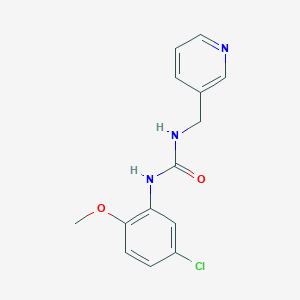
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)
![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)



![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)